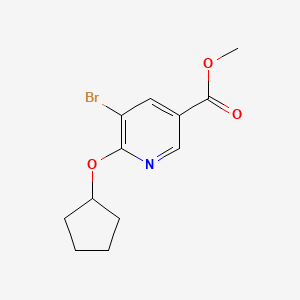

Methyl 5-bromo-6-(cyclopentyloxy)nicotinate

説明

Methyl 5-bromo-6-(cyclopentyloxy)nicotinate is a substituted nicotinic acid derivative with a bromine atom at the 5-position and a cyclopentyloxy group at the 6-position of the pyridine ring. This compound is likely utilized as a pharmaceutical intermediate, akin to Ethyl 5-bromo-6-methylnicotinate (CAS 1190862-70-4), which is employed in drug synthesis and medical ingredients .

特性

IUPAC Name |

methyl 5-bromo-6-cyclopentyloxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3/c1-16-12(15)8-6-10(13)11(14-7-8)17-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHIZMXOHAPQSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)OC2CCCC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-6-(cyclopentyloxy)nicotinate typically involves the following steps:

Bromination: The starting material, 6-hydroxynicotinic acid, is brominated at the 5-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.

Esterification: The brominated product is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form Methyl 5-bromo-6-hydroxynicotinate.

Etherification: Finally, the hydroxyl group at the 6-position is converted to a cyclopentyloxy group using cyclopentanol and a suitable base like potassium carbonate in a solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of Methyl 5-bromo-6-(cyclopentyloxy)nicotinate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

Methyl 5-bromo-6-(cyclopentyloxy)nicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The cyclopentyloxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., sodium hydroxide).

Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products

Substitution: Products with various functional groups replacing the bromine atom.

Reduction: Methyl 5-bromo-6-(cyclopentyloxy)nicotinyl alcohol.

Oxidation: Methyl 5-bromo-6-(cyclopentyloxy)nicotinic acid.

科学的研究の応用

Methyl 5-bromo-6-(cyclopentyloxy)nicotinate has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

Materials Science: The compound is used in the design of novel materials with specific electronic and optical properties.

Biological Studies: It is employed in biochemical assays to study enzyme interactions and receptor binding.

Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

作用機序

The mechanism of action of Methyl 5-bromo-6-(cyclopentyloxy)nicotinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine and cyclopentyloxy groups contribute to the compound’s binding affinity and specificity, influencing its pharmacological effects.

類似化合物との比較

Structural Analogues and Substituent Effects

Key structural analogs and their substituent patterns are summarized below:

Key Observations :

- Substituent Position : Bromine at the 5-position (as in the target compound) versus 2- or 6-positions in analogs alters electronic effects. For example, 5-bromo substitution directs reactivity toward coupling reactions at the 2- and 4-positions of the pyridine ring .

- Alkoxy Groups : The cyclopentyloxy group (bulky, lipophilic) contrasts with smaller alkoxy groups (e.g., methoxy in CAS 46311221), which may reduce solubility but improve membrane permeability in drug candidates .

- Ester Moieties : Methyl esters (e.g., CAS 46311221) are more hydrolytically stable than ethyl esters (CAS 1190862-70-4), affecting metabolic pathways .

Physicochemical Properties

Infrared (IR) and elemental analysis data from Methyl 2-bromo-6-chloronicotinate (Table 1, ) provide benchmarks for comparison:

- IR Peaks: A carbonyl (C=O) stretch at 1748 cm⁻¹ and ether (C-O) stretch at 1257 cm⁻¹ are typical for ester and alkoxy groups, respectively. The cyclopentyloxy group in the target compound would likely show similar C-O stretches but with minor shifts due to steric effects .

- Elemental Analysis : Close agreement between theoretical and experimental values (e.g., 48.08% C vs. 48.38% found) validates purity, a critical factor for pharmaceutical intermediates .

生物活性

Methyl 5-bromo-6-(cyclopentyloxy)nicotinate is an organic compound derived from nicotinic acid, notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Methyl 5-bromo-6-(cyclopentyloxy)nicotinate has the molecular formula C13H16BrNO3, characterized by a bromine atom at the 5-position and a cyclopentyloxy group at the 6-position of the pyridine ring. These modifications influence its chemical reactivity and biological interactions.

The biological activity of Methyl 5-bromo-6-(cyclopentyloxy)nicotinate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine and cyclopentyloxy groups enhance its binding affinity, potentially modulating enzymatic activity or receptor signaling pathways.

Potential Targets:

- Enzymes : It may inhibit specific enzymes involved in inflammatory processes or cancer progression.

- Receptors : The compound could act on nicotinic acetylcholine receptors or other relevant receptors implicated in various diseases.

Biological Activity

Research indicates that Methyl 5-bromo-6-(cyclopentyloxy)nicotinate exhibits significant biological activities, particularly in medicinal chemistry. Below are key findings from various studies:

Anti-inflammatory and Anticancer Properties

- Case Study : In a study investigating compounds for anti-inflammatory effects, Methyl 5-bromo-6-(cyclopentyloxy)nicotinate demonstrated inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in conditions such as rheumatoid arthritis and psoriasis .

- Cancer Research : The compound has been evaluated for its anticancer properties against several cancer cell lines, showing promising results in inhibiting cell proliferation in non-small cell lung cancer and breast cancer models .

Data Table: Biological Activity Summary

Research Applications

Methyl 5-bromo-6-(cyclopentyloxy)nicotinate serves as a valuable building block in medicinal chemistry for developing new therapeutic agents. Its unique structure allows for modifications that can enhance its pharmacological properties.

Applications Include:

- Drug Development : Used in synthesizing novel anti-inflammatory and anticancer drugs.

- Biochemical Assays : Employed to study enzyme interactions and receptor binding affinities.

Comparative Analysis with Similar Compounds

To understand the unique properties of Methyl 5-bromo-6-(cyclopentyloxy)nicotinate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| Methyl 5-bromo-6-methoxynicotinate | Methoxy group instead of cyclopentyloxy | Moderate anti-inflammatory effects |

| Methyl 5-bromo-6-chloronicotinate | Chlorine atom at the 6-position | Lower anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。